molecular formula C18H16F3NO3 B11280305 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B11280305
M. Wt: 351.3 g/mol
InChI Key: VPBWWNPLCFQVCN-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound It features a benzofuran moiety, a trifluorophenyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and suitable reagents.

    Introduction of the Trifluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the acetamide group or other functional groups.

    Substitution: The trifluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: The compound may be explored for its potential as a pharmaceutical agent, particularly if it exhibits desirable biological activities.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide: shares structural similarities with other benzofuran derivatives and trifluorophenyl compounds.

Uniqueness

    Structural Features: The combination of a benzofuran moiety, a trifluorophenyl group, and an acetamide functional group makes this compound unique.

    Its unique structure may confer specific properties that make it suitable for particular applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C18H16F3NO3

Molecular Weight

351.3 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C18H16F3NO3/c1-18(2)8-10-4-3-5-13(17(10)25-18)24-9-14(23)22-12-7-6-11(19)15(20)16(12)21/h3-7H,8-9H2,1-2H3,(H,22,23)

InChI Key

VPBWWNPLCFQVCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C(=C(C=C3)F)F)F)C

Origin of Product

United States

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